Methyl 4-((3-(naphthalen-1-ylmethyl)ureido)methyl)piperidine-1-carboxylate
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Overview
Description
Methyl 4-((3-(naphthalen-1-ylmethyl)ureido)methyl)piperidine-1-carboxylate is a complex organic compound featuring a piperidine ring, a naphthalene moiety, and a ureido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-(naphthalen-1-ylmethyl)ureido)methyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Naphthalene Moiety: This step involves the alkylation of the piperidine ring with a naphthalene derivative, such as naphthalen-1-ylmethyl chloride, under basic conditions.
Ureido Group Formation: The ureido group is introduced by reacting the intermediate with an isocyanate, such as methyl isocyanate, under controlled conditions.
Esterification: Finally, the esterification of the carboxylate group is achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can target the ureido group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products
Oxidation: Naphthoquinones and related derivatives.
Reduction: Amines and reduced ureido derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 4-((3-(naphthalen-1-ylmethyl)ureido)methyl)piperidine-1-carboxylate serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 4-((3-(naphthalen-1-ylmethyl)ureido)methyl)piperidine-1-carboxylate exerts its effects depends on its specific interactions with molecular targets. The naphthalene moiety may facilitate binding to hydrophobic pockets in proteins, while the ureido group could form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((3-(phenylmethyl)ureido)methyl)piperidine-1-carboxylate: Similar structure but with a phenyl group instead of a naphthalene moiety.
Methyl 4-((3-(benzyl)ureido)methyl)piperidine-1-carboxylate: Features a benzyl group, offering different steric and electronic properties.
Uniqueness
Methyl 4-((3-(naphthalen-1-ylmethyl)ureido)methyl)piperidine-1-carboxylate is unique due to the presence of the naphthalene moiety, which can enhance its binding affinity and specificity for certain biological targets. This structural feature distinguishes it from similar compounds and may confer unique pharmacological properties.
Properties
IUPAC Name |
methyl 4-[(naphthalen-1-ylmethylcarbamoylamino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-26-20(25)23-11-9-15(10-12-23)13-21-19(24)22-14-17-7-4-6-16-5-2-3-8-18(16)17/h2-8,15H,9-14H2,1H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWGHGGCGKLTKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)NCC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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